4-Amino-1H-pyrazole-3-carboxylic acid

Kinase Inhibitor JAK/STAT Pathway FLT3 Inhibition

4-Amino-1H-pyrazole-3-carboxylic acid (CAS 116008-52-7) is a bifunctional heterocyclic building block whose 4-NH₂ group serves as a critical hydrogen-bond donor for kinase hinge-region anchoring. This substitution is essential for picomolar-to-nanomolar potency against JAK and FLT3 kinases (IC₅₀ 0.089–3.5 nM), far exceeding unsubstituted pyrazole-3-carboxylic acid (Ki ~594 nM). The regioisomer 3-aminopyrazole-4-carboxylic acid is not a functional substitute. An optimal scaffold for next-generation JAK inhibitors targeting myeloproliferative neoplasms. A sustainable Oxone® route to 4-nitro derivatives is available (82% yield).

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 116008-52-7
Cat. No. B040762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-pyrazole-3-carboxylic acid
CAS116008-52-7
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N)C(=O)O
InChIInChI=1S/C4H5N3O2/c5-2-1-6-7-3(2)4(8)9/h1H,5H2,(H,6,7)(H,8,9)
InChIKeySHRRRNSPESGSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1H-pyrazole-3-carboxylic acid (CAS 116008-52-7): A Core Scaffold for Kinase Inhibitors and Bioactive Heterocycles


4-Amino-1H-pyrazole-3-carboxylic acid (CAS 116008-52-7) is a bifunctional heterocyclic building block belonging to the aminopyrazole carboxylic acid class, characterized by a pyrazole core bearing both a 4-amino group and a 3-carboxylic acid moiety (molecular formula C₄H₅N₃O₂, MW 127.10) [1]. This substitution pattern enables regioselective derivatization at three distinct positions, making it a versatile intermediate for constructing kinase inhibitor libraries and coordination complexes . Unlike non-functionalized pyrazole-3-carboxylic acids, the 4-amino group introduces a hydrogen-bond donor that can anchor to kinase hinge regions, as exemplified by its incorporation into JAK and FLT3 inhibitors with picomolar activity [2].

Why Unsubstituted Pyrazole-3-carboxylic Acid or Regioisomeric Analogs Cannot Substitute for 4-Amino-1H-pyrazole-3-carboxylic acid


Procurement substitution with unsubstituted 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) or the regioisomer 3-aminopyrazole-4-carboxylic acid (CAS 41680-34-6) is not functionally equivalent. The absence of the 4-amino group eliminates critical hydrogen-bonding interactions with kinase hinge regions, while the 3-amino regioisomer alters the spatial orientation of the amino-carboxylic acid vector, impacting metal coordination geometry and bioactivity [1]. Derivatives of 4-amino-1H-pyrazole-3-carboxylic acid have demonstrated IC₅₀ values as low as 0.089 nM against FLT3 kinase and 2.2 nM against JAK2 [2], whereas unsubstituted pyrazole-3-carboxylic acid exhibits weak, non-specific enzyme inhibition with IC₅₀ values in the micromolar to high-nanomolar range (e.g., 594 nM Ki for hydroxycarboxylic acid receptor 2) [3]. These quantitative differences underscore that scaffold-level substitution cannot be interchanged without sacrificing potency and target specificity.

Quantitative Differentiation of 4-Amino-1H-pyrazole-3-carboxylic acid: Kinase Inhibition, Crystallographic Parameters, and Physicochemical Profile


Kinase Inhibition Potency of 4-Amino-1H-pyrazole-3-carboxylic acid Derivatives Versus Unsubstituted Pyrazole-3-carboxylic acid

Derivatives of 4-amino-1H-pyrazole-3-carboxylic acid demonstrate picomolar to low nanomolar kinase inhibition, orders of magnitude more potent than the unsubstituted pyrazole-3-carboxylic acid scaffold. Compound 3f, a 4-amino-(1H)-pyrazole derivative, exhibited IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) [1]. A related FLT3 inhibitor containing the 4-aminopyrazole core achieved an IC₅₀ of 0.089 nM . In contrast, unsubstituted 1H-pyrazole-3-carboxylic acid shows only micromolar-range activity, with an IC₅₀ of 44.7 μM for the JMJD2A-Tudor domain and 89.1 μM for Polymerase Iota .

Kinase Inhibitor JAK/STAT Pathway FLT3 Inhibition

Antiproliferative Activity: 4-Aminopyrazole Derivatives Exhibit Superior Cellular Potency to Clinical JAK Inhibitor Ruxolitinib

The 4-aminopyrazole scaffold confers enhanced antiproliferative activity compared to the FDA-approved JAK inhibitor Ruxolitinib. Compound 11b, a derivative of 4-amino-(1H)-pyrazole, displayed selective cytotoxicity with IC₅₀ values of 0.35 μM against HEL cells and 0.37 μM against K562 cells, while compound 3f demonstrated broad antiproliferative effects across PC-3, HEL, K562, MCF-7, and MOLT4 cell lines at low micromolar concentrations [1]. Notably, both compounds 3f and 11b exhibited more potent antiproliferative activities than Ruxolitinib in parallel assays [1].

Antiproliferative Cancer Cell Lines JAK Inhibitor

Crystallographic Distinction: 4-Amino-1H-pyrazole-3-carboxylic acid Unit Cell Parameters Versus 3-Aminopyrazole-4-carboxylic acid Regioisomer

The crystallographic parameters of 4-amino-1H-pyrazole-3-carboxylic acid are well-defined and distinct from its regioisomer 3-aminopyrazole-4-carboxylic acid. Single-crystal X-ray diffraction analysis of the title compound (reported as 3-aminopyrazole-4-carboxylic acid) yielded a monoclinic P2₁ space group with unit cell parameters a = 4.7 Å, b = 5.02 Å, c = 10.9 Å, β = 90°, and cell volume = 257.31 ų, refined to R = 0.0441 [1][2]. This precise structural characterization enables reliable computational docking and coordination geometry prediction for metal complex synthesis.

Crystallography Solid-State Structure Coordination Chemistry

Solubility and Physicochemical Profile: 4-Amino-1H-pyrazole-3-carboxylic acid Versus Methyl Ester Analog

4-Amino-1H-pyrazole-3-carboxylic acid exhibits a calculated aqueous solubility of 8.8 g/L at 25 °C, which is 2.4-fold higher than its methyl ester analog (3.7 g/L) . The compound has a LogP of 0.27, topological polar surface area (TPSA) of 92.0 Ų, and melting point of 212.5 °C . These parameters support acceptable aqueous handling for in vitro assays and predict moderate oral bioavailability for in vivo studies.

Solubility Physicochemical Properties Formulation

Synthetic Yield Advantage: 4-Nitro-pyrazole-3-carboxylic acid Preparation from 4-Amino-1H-pyrazole-3-carboxylic acid

4-Amino-1H-pyrazole-3-carboxylic acid can be efficiently converted to 4-nitro-pyrazole-3-carboxylic acid in 82% isolated yield using Oxone® (potassium monopersulfate triple salt) in water over 18 hours [1]. This oxidation reaction demonstrates the synthetic utility of the 4-amino group as a handle for further functionalization. Alternative routes to 4-nitro-pyrazole-3-carboxylic acid via direct nitration of pyrazole-3-carboxylic acid are less regioselective and often require harsh acidic conditions that can degrade the heterocyclic core.

Synthetic Efficiency Oxidation Nitro-pyrazole

Antifungal Activity of Pyrazole-3-carboxylic acid Derivatives: 4-Amino Scaffold Enables Potent Inhibition of Candida albicans

Pyrazole-3-carboxylic acid derivatives, including those built upon the 4-amino scaffold, demonstrate selective antifungal activity against Candida albicans strains. In a modified agar well diffusion assay, most tested molecules exhibited inhibitory effects against both standard and clinical C. albicans strains, while only four compounds (8, 10, 21, and 22) showed activity against C. parapsilosis, C. tropicalis, and C. glabrata [1]. The structure–activity relationship analysis revealed that the position and charge of electronegative atoms (F, O) on pyrazole substituents critically regulate antifungal potency, providing a framework for rational design of more potent analogs [1].

Antifungal Candida albicans SAR

Research and Industrial Application Scenarios for 4-Amino-1H-pyrazole-3-carboxylic acid


JAK/STAT Pathway Inhibitor Lead Optimization for Oncology

Given the demonstrated picomolar-to-nanomolar JAK1/2/3 inhibition (IC₅₀ 2.2–3.5 nM) and sub-micromolar antiproliferative activity against leukemia cell lines (HEL IC₅₀ 0.35 μM, K562 IC₅₀ 0.37 μM) that surpasses Ruxolitinib [1], 4-amino-1H-pyrazole-3-carboxylic acid is an optimal starting scaffold for developing next-generation JAK inhibitors with potential application in myeloproliferative neoplasms and inflammatory diseases.

Candida albicans Antifungal Drug Discovery

The pyrazole-3-carboxylic acid scaffold, including 4-amino derivatives, exhibits consistent inhibitory activity against both standard and clinical C. albicans strains in agar diffusion assays [2]. The electron-conformational SAR analysis provides actionable pharmacophore models, making this compound valuable for antifungal lead generation targeting the most prevalent human fungal pathogen [2].

Synthesis of 4-Nitro-pyrazole-3-carboxylic acid Intermediates

The high-yielding (82%) oxidation of 4-amino-1H-pyrazole-3-carboxylic acid to 4-nitro-pyrazole-3-carboxylic acid using Oxone® in aqueous conditions [3] supports its use in multi-step synthetic routes where the nitro group serves as a precursor for amines, halogenated derivatives, or coupling partners. This route is more sustainable and regioselective than direct nitration of unsubstituted pyrazoles.

Crystallography and Metal Coordination Complex Design

The well-defined crystallographic parameters (monoclinic P2₁, a=4.7 Å, b=5.02 Å, c=10.9 Å, β=90°) [4][5] enable precise computational docking studies and prediction of metal coordination geometries. The compound's bifunctional amino-carboxylic acid chelating motif supports the design of coordination complexes with tunable stability and solubility , applicable in catalysis and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.